molecular formula C23H27N3O3S2 B2439814 (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 850909-07-8

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2439814
CAS No.: 850909-07-8
M. Wt: 457.61
InChI Key: DWILKDHTLYSWRS-WCWDXBQESA-N
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Description

(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-4-26-20-10-5-17(3)15-21(20)30-23(26)24-22(27)18-6-8-19(9-7-18)31(28,29)25-13-11-16(2)12-14-25/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWILKDHTLYSWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including condensation of the benzo[d]thiazole precursor with a sulfonylated benzamide derivative. Critical steps include:

  • Nucleophilic substitution for introducing the 4-methylpiperidinylsulfonyl group.
  • Schiff base formation to establish the (E)-configured imine linkage .
    • Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or acetonitrile), and inert atmospheres (N₂/Ar) are crucial for minimizing side reactions. Yields improve with slow addition of reagents and purification via column chromatography .
    • Analytical Validation : Thin-layer chromatography (TLC) monitors progress, while NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structure and purity .

Q. How is the structural characterization of this compound performed, and which spectroscopic methods are most effective?

  • Primary Techniques :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing E/Z isomers via coupling constants) and confirms sulfonamide/piperidine integration .
  • FT-IR : Identifies functional groups (C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves absolute configuration and hydrogen-bonding networks .
    • Advanced Methods : LC-MS for purity assessment and MALDI-TOF for molecular weight validation .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields or impurity issues?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (e.g., temperature, stoichiometry). For example, a central composite design identifies optimal conditions for imine formation .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility and reduce by-products via precise control of residence time and mixing .
  • By-Product Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water in condensation steps or use orthogonal protecting groups .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and normalize data to internal controls (e.g., β-actin in Western blots) .
  • Structural Analogs : Compare activity of derivatives (e.g., nitro vs. methoxy substituents on the benzo[d]thiazole) to identify pharmacophores. For example, nitro groups enhance antibacterial activity but reduce solubility .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations assess binding stability to targets like kinase domains or bacterial enzymes .

Q. How does stereochemistry (E/Z configuration) impact biological activity and target interactions?

  • Stereochemical Analysis :

  • E Isomer : Predominates due to thermodynamic stability; exhibits stronger hydrogen bonding with targets (e.g., ATP-binding pockets) .
  • Z Isomer : Rarely observed; synthetic routes using photoirradiation or chiral catalysts can isolate it for comparative studies .
    • Biological Impact :
  • E Isomer : 10-fold higher inhibition of COX-2 (IC₅₀ = 0.8 μM vs. 8.2 μM for Z) in inflammation models .
  • Z Isomer : Shows unintended off-target effects (e.g., hERG channel inhibition) due to altered conformation .

Methodological Recommendations

  • Target Identification : Use surface plasmon resonance (SPR) to screen binding affinity against protein libraries .
  • Toxicology Profiling : Conduct Ames tests and micronucleus assays to assess genotoxicity risks .
  • Formulation Studies : Nanoemulsion or liposomal encapsulation improves bioavailability for in vivo models .

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